molecular formula C20H21N3OS B2396337 N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-07-2

N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2396337
CAS No.: 851131-07-2
M. Wt: 351.47
InChI Key: MZYCLLNQMWUPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is an acetamide derivative featuring a 2,3-dimethylphenyl group attached to the amide nitrogen and a sulfur-linked imidazole ring substituted with a 3-methylphenyl group. Its molecular formula is C₂₆H₂₅N₃OS (molecular weight: 427.57 g/mol), with a high calculated logP of 6.59, indicating significant lipophilicity . The compound’s steric and electronic properties are influenced by the methyl substituents on both the phenyl and imidazole moieties, which may impact its biological activity and physicochemical stability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-6-4-8-17(12-14)23-11-10-21-20(23)25-13-19(24)22-18-9-5-7-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYCLLNQMWUPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the sulfanylacetamide group: This step involves the reaction of the imidazole derivative with a thiol and an acylating agent, such as an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

The biological activity of this compound has been primarily evaluated for its antimicrobial , antifungal , and anticancer properties. Here’s a detailed look into each of these areas:

Antimicrobial Activity

Research indicates that imidazole derivatives, including N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, exhibit significant antibacterial properties.

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : A study demonstrated that similar imidazole compounds showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against various bacterial strains.

Antifungal Activity

Imidazole compounds are also recognized for their antifungal properties.

  • Mechanism of Action : The presence of the imidazole ring allows for interference with fungal cell membrane synthesis, while modifications can enhance activity against resistant strains.
  • Case Study : In vitro studies have shown that derivatives with hydroxamic acid moieties can chelate essential metal ions required for fungal growth, enhancing their antifungal activity .

Anticancer Potential

The anticancer properties of this compound are particularly promising.

  • Mechanism of Action : The compound is hypothesized to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation and apoptosis.
  • Case Study : Preliminary investigations into similar compounds have indicated their ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cell lines . For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models by altering gene expression linked to cell cycle regulation.

Summary Table of Biological Activities

Activity TypeMechanism of ActionCase Study Reference
AntibacterialDisruption of cell wall synthesis
AntifungalInterference with cell membrane synthesis
AnticancerHDAC inhibition and apoptosis induction

Mechanism of Action

The mechanism of action of “N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imidazole Sulfanyl Acetamide Backbone

The following compounds share the core acetamide-imidazole-sulfanyl structure but differ in substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Properties Reference
N-(2,3-Dimethylphenyl)-2-{[1-(2-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide C₂₆H₂₅N₃OS 427.57 2-methylphenyl on imidazole; 4-phenyl addition logP = 6.59; high lipophilicity
N-(2,3-Dimethylphenyl)-2-{[1-(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl}acetamide C₂₁H₂₃N₃O₂S 381.50 2-methoxyphenylmethyl on imidazole Lower molecular weight; polar OCH₃ group
N-(3-Methylphenyl)-2-{[1-(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl}acetamide C₂₀H₂₁N₃O₂S 367.47 3-methylphenyl on amide; 2-methoxyphenylmethyl Reduced steric bulk vs. dimethylphenyl
Key Observations:

Substituent Position Effects: The 2-methylphenyl substituent on the imidazole (as in ) introduces steric hindrance compared to the 3-methylphenyl group in the target compound. This may alter binding affinity in biological systems or crystallization patterns.

Impact of Methyl Groups on Amide Nitrogen :

  • The 2,3-dimethylphenyl group in the target compound and provides greater steric bulk compared to the 3-methylphenyl group in . This bulkiness may influence conformational flexibility and intermolecular interactions, as seen in crystal structure studies of related trichloro-acetamides .

Broader Context: Acetamide Derivatives in Agrochemicals

These compounds highlight the versatility of the acetamide scaffold:

  • Alachlor (logP ~3.5): Lower lipophilicity due to chloro and methoxymethyl groups, enhancing herbicidal activity via soil mobility .

Crystallographic and Conformational Insights

  • Crystal Packing and Dihedral Angles : Studies on N-substituted 2-arylacetamides () reveal that substituents influence dihedral angles between aromatic rings. For example, dichlorophenyl derivatives exhibit dihedral angles of 44.5°–77.5°, affecting molecular packing and hydrogen-bonding networks . The target compound’s methyl groups may similarly modulate crystal lattice parameters, as observed in trichloro-acetamides with meta-substituted phenyl groups .
  • Hydrogen Bonding: The amide group’s planarity (common in acetamides) facilitates N–H⋯O interactions, which stabilize dimers or higher-order structures.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3OSC_{26}H_{25}N_{3}O_{S}, with a molecular weight of 427.57 g/mol. The compound has a complex structure that contributes to its biological activity.

PropertyValue
Molecular Weight427.57 g/mol
Molecular FormulaC26H25N3OS
LogP6.6583
Polar Surface Area34.158 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activity

Research indicates that compounds with imidazole and sulfide functionalities exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that similar compounds with imidazole rings possess significant antimicrobial properties. For instance, imidazole derivatives have been evaluated for their effectiveness against a range of bacteria and fungi, suggesting that this compound may also demonstrate similar properties.

Anticancer Potential

Imidazole derivatives are often investigated for their anticancer effects. A study focusing on imidazole-based compounds revealed that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways. The specific activity of this compound in cancer models remains to be thoroughly explored.

Anti-inflammatory Effects

Imidazole-containing compounds have been associated with anti-inflammatory activities. Research suggests that they can inhibit the production of pro-inflammatory cytokines and enzymes. The potential of this compound in modulating inflammatory responses warrants further investigation.

Case Studies and Research Findings

Several studies have focused on the biological activities of imidazole derivatives similar to this compound:

  • Antimicrobial Study : A recent investigation demonstrated that imidazole derivatives exhibited potent antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : A study evaluated the cytotoxic effects of imidazole-based compounds on human cancer cell lines, showing significant growth inhibition in breast and lung cancer cells .
  • Inflammation Modulation : Research indicated that certain imidazole derivatives reduced inflammation markers in murine models of arthritis, highlighting their therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.